N-(2-Azidoacetyl)succinimide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O3 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
1-(2-azidoacetyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H6N4O3/c7-9-8-3-6(13)10-4(11)1-2-5(10)12/h1-3H2 |
InChI Key |
GDCUCQOAYLXWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N 2 Azidoacetyl Succinimide
Established Synthetic Pathways to N-(2-Azidoacetyl)succinimide
The most common and established method for synthesizing this compound involves the formation of an amide bond between 2-azidoacetic acid and N-hydroxysuccinimide.
Condensation Reactions Involving N-Hydroxysuccinimide and Carboxylic Acids
The synthesis of this compound is often achieved through the condensation of 2-azidoacetic acid with N-hydroxysuccinimide. illinois.edu This reaction typically employs a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. A widely used coupling agent for this transformation is N,N'-dicyclohexylcarbodiimide (DCC). illinois.edu In a typical procedure, 2-azidoacetic acid and N-hydroxysuccinimide are dissolved in an anhydrous solvent, such as dimethylformamide (DMF), and treated with DCC. illinois.edu The reaction mixture is stirred at room temperature for an extended period, often 24 hours, to ensure complete reaction. illinois.edu The dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents, precipitates out of the reaction mixture and can be removed by filtration. nih.gov The final product, this compound, is then isolated from the filtrate, often by recrystallization from a suitable solvent system like dichloromethane/hexane, yielding a white solid. illinois.edu
Alternatively, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxybenzotriazole (HOBt), can also be employed for this condensation, particularly in aqueous-compatible conditions. nih.gov
Precursor Synthesis: Methodologies for 2-Azidoacetyl Chloride Generation
A crucial precursor for an alternative synthesis of this compound is 2-azidoacetyl chloride. This reactive acyl chloride can be readily prepared from 2-azidoacetic acid.
The conversion of 2-azidoacetic acid to 2-azidoacetyl chloride is commonly accomplished using thionyl chloride (SOCl₂). mdpi.com This method is efficient, with thionyl chloride often serving as both the reagent and the solvent. The reaction involves dissolving 2-azidoacetic acid in an excess of thionyl chloride and heating the mixture under reflux conditions, typically for several hours. prepchem.com The progress of the reaction can be monitored to confirm the formation of the acyl chloride. Upon completion, the excess thionyl chloride is removed under reduced pressure, for instance, by rotary evaporation, to yield the crude 2-azidoacetyl chloride. prepchem.comnih.gov This crude product is often used directly in subsequent steps without further purification. nih.gov For higher purity, fractional distillation under reduced pressure can be performed.
Oxalyl chloride offers a milder alternative to thionyl chloride for this transformation and can be used in a suitable solvent like dichloromethane.
Research into more efficient and environmentally friendly synthetic methods has led to the exploration of microwave-assisted and solvent-free approaches for the synthesis of acyl chlorides and related compounds.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions. researchgate.netrsc.orgmdpi.comirjmets.com Preliminary studies on the synthesis of 2-azidoacetyl chloride have demonstrated the potential for high yields in significantly reduced reaction times compared to conventional heating methods. For instance, a yield of 90% has been reported in just 30 minutes at 100°C, although the scalability of this specific method requires further investigation.
Solvent-Free Approaches: Solvent-free reaction conditions, such as those employing ball milling, are gaining traction as a green chemistry approach. jchemrev.com Early trials using ball milling for the synthesis of 2-azidoacetyl chloride have shown promise, with reported yields around 65%. However, these methods are still in development and require further optimization to become mainstream.
Thionyl Chloride-Mediated Chlorination Techniques
Process Optimization and Scalability Considerations in this compound Synthesis
For the large-scale production of this compound, the choice of reagents and reaction conditions is critical. When considering the synthesis of the 2-azidoacetyl chloride precursor, thionyl chloride is often favored for its high efficiency and the fact that it can be used as the solvent, simplifying the reaction setup. However, the corrosive and toxic nature of thionyl chloride and its byproducts (HCl and SO₂) necessitates stringent safety measures, including the use of scrubber systems to neutralize acidic gases. Oxalyl chloride, while a milder reagent, is generally associated with lower yields and is more suitable for smaller-scale syntheses.
The scalability of the condensation step between 2-azidoacetic acid and N-hydroxysuccinimide using DCC is well-established. However, the removal of the DCU byproduct can be cumbersome on an industrial scale. The use of water-soluble carbodiimides like EDC can simplify the workup process, as the urea (B33335) byproduct remains in the aqueous phase during extraction.
Synthetic Strategies for Derivatization Utilizing this compound as a Building Block
This compound is a versatile building block for introducing an azidoacetyl group onto various molecules, primarily those containing primary amine functionalities.
The N-hydroxysuccinimide ester is a highly efficient leaving group, allowing for facile acylation of primary amines under mild conditions to form stable amide bonds. nih.govnih.gov This reaction is typically carried out in a suitable solvent such as methanol (B129727) or dimethylformamide at room temperature. illinois.edunih.gov The addition of a non-nucleophilic base like triethylamine (B128534) is often employed to neutralize the released N-hydroxysuccinimide. illinois.edunih.gov This strategy has been widely used to modify biomolecules, such as D-mannosamine and D-galactosamine, to introduce an azide (B81097) handle for subsequent bioorthogonal "click" chemistry reactions. nih.govnih.gov
The azide group of the incorporated azidoacetyl moiety can then participate in various "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgrsc.org These reactions allow for the highly specific and efficient conjugation of the modified molecule to another molecule containing a terminal alkyne or a strained cyclooctyne (B158145), respectively. acs.orgrsc.org This two-step approach of amine modification followed by click chemistry is a cornerstone of bioconjugation techniques used in chemical biology and drug delivery. nih.govacs.orgrsc.org
Data Tables
Table 1: Comparison of Chlorinating Agents for 2-Azidoacetyl Chloride Synthesis
| Parameter | Thionyl Chloride | Oxalyl Chloride |
| Reaction Time | 5 hours | 24 hours |
| Yield | 70-80% | 50-60% |
| Byproducts | HCl, SO₂ | CO, CO₂ |
| Scalability | High | Moderate |
| Safety Profile | Corrosive, toxic gases | Less volatile |
Table 2: Spectroscopic Data for 2-Azidoacetyl Chloride
| Technique | Characteristic Peaks |
| FT-IR Spectroscopy | 1810 cm⁻¹ (C=O stretch), 2100 cm⁻¹ (N₃ stretch) |
| ¹H NMR (CDCl₃) | δ 4.20 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 165.5 (C=O), 52.1 (CH₂) |
Chemical Reactivity and Mechanistic Investigations of N 2 Azidoacetyl Succinimide
Reactivity Profile of the Azido (B1232118) Functional Group
The azide (B81097) moiety of N-(2-Azidoacetyl)succinimide is a versatile functional group, primarily utilized in bioorthogonal chemistry. Its reactivity is dominated by cycloaddition reactions, particularly with alkynes, and to a lesser extent, by other transformations such as the Staudinger ligation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Pathways
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction transforms what would otherwise be a slow, uncatalyzed 1,3-dipolar cycloaddition that yields a mixture of 1,4- and 1,5-regioisomers, into a rapid and highly regioselective process. nih.gov The mechanism, investigated through quantum mechanical methods, reveals that the copper catalyst alters the reaction from a concerted to a stepwise process, thereby lowering the activation energy. nih.gov
The catalytic cycle is thought to involve the formation of a copper-acetylide species. acs.org This intermediate then complexes with the azide, bringing the two reactants into a favorable geometry for the subsequent cyclization. nih.gov The key carbon-nitrogen bond formation occurs between the nucleophilic terminal nitrogen of the azide and the electrophilic carbon of the copper-coordinated alkyne. nih.gov The reaction's efficiency can be influenced by the ligands on the copper catalyst, which play a role in stabilizing the Cu(I) oxidation state and preventing side reactions. beilstein-journals.org The use of copper(II) salts in combination with a reducing agent, such as sodium ascorbate, is a common method for generating the active Cu(I) catalyst in situ. beilstein-journals.org
The azido group in this compound readily participates in CuAAC reactions, enabling its conjugation to molecules containing a terminal alkyne. This reaction is a cornerstone of bioconjugation, used to link biomolecules with probes or other functional entities. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics and Selectivity
To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. researchgate.netnih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. researchgate.netd-nb.info The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. d-nb.info
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. d-nb.info Various generations of cyclooctynes have been developed to enhance the reaction rate. For instance, the introduction of electron-withdrawing fluorine atoms at the propargylic position (as in DIFO) or fusing benzene (B151609) rings to the cyclooctyne core (as in DIBO and DIBAC/DBCO) significantly increases reactivity. nih.govnih.gov The reaction rate can be further modulated by the electronic properties of the azide, with electron-withdrawing groups on the azide generally leading to faster reactions with certain cyclooctynes like BCN. d-nb.info
This compound, once conjugated to a biomolecule, can be targeted by a cyclooctyne-bearing probe via SPAAC. rsc.orgacs.org This copper-free click reaction is particularly valuable for in vivo imaging and labeling studies where the introduction of a toxic metal is undesirable. researchgate.netacs.org The choice of cyclooctyne can be tailored to the specific application, balancing reactivity with stability and solubility.
Table 1: Comparison of Second-Order Rate Constants for Selected Bioorthogonal Reactions
| Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Notes |
|---|---|---|---|
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~0.002 | Slow kinetics can be a limitation. nih.gov |
| CuAAC | Azide + Terminal Alkyne | High (up to 10⁷-fold acceleration over uncatalyzed) | Requires a copper catalyst, which can be toxic to cells. beilstein-journals.org |
| SPAAC | Azide + DIBO | 0.057 | A highly strained cyclooctyne with increased reactivity. nih.gov |
| SPAAC | Azide + BCN | 0.14 | Offers an excellent reaction rate. nih.gov |
| SPAAC | Azide + DIBAC/DBCO | Faster kinetics and higher hydrophilicity than DIBO. | An analogue of DIBO with an exocyclic amide. nih.gov |
| IEDDA | Tetrazine + trans-Cyclooctene | 1 - 10⁶ | Among the fastest known click chemistry reactions. acs.org |
This table provides approximate or relative rate constants to illustrate the differences in reaction kinetics. Actual rates can vary depending on specific reactant structures and reaction conditions.
Exploration of Alternative Azide Reactivity in Bioorthogonal Contexts
While cycloaddition reactions are the most common transformations for the azide group in this compound, other bioorthogonal reactions have been explored. The Staudinger ligation is a notable example, involving the reaction of an azide with a phosphine. researchgate.netnih.gov This reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization to form a stable amide bond. acs.org
The Staudinger ligation is bioorthogonal, as both azides and phosphines are abiotic functional groups. nih.gov It has been successfully used for labeling various biomolecules, including proteins and glycans, both in vitro and on the surface of living cells. nih.govnih.govnih.gov However, a significant drawback of the Staudinger ligation is its relatively slow kinetics compared to click chemistry reactions. nih.govacs.org Additionally, the phosphine reagents can be susceptible to air oxidation. researchgate.net Despite these limitations, the Staudinger ligation remains a valuable tool in the bioorthogonal chemistry toolbox, particularly in situations where the use of alkynes is not feasible. nih.govrsc.org
Reactivity of the Succinimide (B58015) Ester Moiety
The N-hydroxysuccinimide (NHS) ester portion of this compound is a key feature that allows for its covalent attachment to biomolecules. This functionality is based on the principles of nucleophilic acyl substitution.
Mechanisms of Nucleophilic Acylation and Amide Bond Formation
The succinimide ester is an activated ester, meaning the succinimide group is a good leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles. libretexts.orgresearchgate.net The primary mechanism of reaction is nucleophilic acyl substitution. libretexts.org
The reaction begins with the attack of a nucleophile, typically the primary amine of a lysine (B10760008) residue on a protein or other amine-containing molecule, on the carbonyl carbon of the ester. researchgate.netnih.gov This forms a tetrahedral intermediate. libretexts.orglibretexts.org The intermediate then collapses, and the N-hydroxysuccinimide anion is expelled as a leaving group, resulting in the formation of a stable amide bond between the azidoacetyl group and the nucleophilic molecule. libretexts.orgnsf.gov This reaction is highly efficient and proceeds under mild, often physiological, conditions. nih.gov The formation of N-acyl-succinimides can be achieved by reacting an acyl chloride with succinimide. nsf.gov
Functionality as an Activated Ester for Covalent Conjugation
The N-hydroxysuccinimide ester functionality of this compound makes it a widely used reagent for bioconjugation. researchgate.net It allows for the straightforward introduction of an azide handle onto proteins, peptides, and other biomolecules that possess primary amine groups. researchgate.netillinois.edu This process is often referred to as "labeling" or "modification."
Once the azide group is installed, it can be used in subsequent bioorthogonal reactions, such as CuAAC or SPAAC, to attach reporter molecules like fluorophores or biotin (B1667282), or to link different biomolecules together. rsc.orggoogle.com The stability of the resulting amide bond ensures that the azide label remains firmly attached to the biomolecule of interest throughout subsequent experimental manipulations. researchgate.net The use of NHS esters for conjugation is a well-established and robust method in chemical biology and materials science. researchgate.netresearchgate.net
Table 2: Common Amine-Reactive Crosslinking Chemistries
| Reactive Group | Nucleophile | Resulting Bond | pH Range | Notes |
|---|---|---|---|---|
| N-Hydroxysuccinimide (NHS) ester | Primary Amine | Amide | 7.2 - 8.5 | Highly common for protein labeling; susceptible to hydrolysis. nih.gov |
| Isothiocyanate | Primary Amine | Thiourea | 7.0 - 9.0 | Forms a stable bond, less prone to hydrolysis than NHS esters. |
| Carbodiimide (e.g., EDC) | Carboxyl + Primary Amine | Amide | 4.5 - 7.2 | Requires activation of carboxyl group; often used with NHS to improve efficiency. nih.gov |
| Thiol-maleimide | Thiol (e.g., Cysteine) | Thiosuccinimide | 6.5 - 7.5 | Specific for sulfhydryl groups; the resulting bond can undergo retro-Michael reaction. acs.org |
This table summarizes common covalent conjugation strategies, highlighting the role of NHS esters in amine modification.
Chemoselectivity and Orthogonality in Complex Biological Environments
The utility of this compound as a bifunctional linker in chemical biology hinges on the distinct and predictable reactivity of its two key functional groups: the N-hydroxysuccinimide (NHS) ester and the azide. The concepts of chemoselectivity (the preferential reaction of a reagent with one functional group over others) and orthogonality (the ability of multiple, distinct reactions to proceed in the same system without mutual interference) are fundamental to its application in complex biological settings.
The structure of this compound allows for a two-stage reaction sequence. First, the highly reactive NHS ester is employed for covalent modification, typically through acylation of primary amines. Subsequently, the azide group, which remains inert during the initial conjugation, becomes available for a secondary, bioorthogonal ligation reaction.
Chemoselectivity of the N-hydroxysuccinimide Ester
The NHS ester is a well-established reactive group for the acylation of nucleophiles. In biological environments, its primary target is the primary amino group found at the N-terminus of proteins and in the side chain of lysine residues. nih.govresearchgate.net This reaction proceeds efficiently under physiological or slightly basic pH conditions to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. smolecule.com
However, the chemoselectivity of NHS esters is not absolute. Several factors and potential side reactions must be considered in a complex proteomic environment:
Reaction with Other Nucleophiles : While the reaction with primary amines is favored, NHS esters can also react with other nucleophilic amino acid side chains. Cross-reactivity with the hydroxyl groups of tyrosine, serine, and threonine has been reported, a process that can be facilitated by a nearby histidine residue that acts as an acyl-transfer catalyst. researchgate.netnih.gov
Hydrolysis : In aqueous environments, the NHS ester is susceptible to hydrolysis, where it reacts with water to revert to the corresponding carboxylic acid (azidoacetic acid). This process is a competitive side reaction that reduces the efficiency of the desired amine labeling and is accelerated at higher pH values. escholarship.org
Succinimide Ring-Opening : Research has revealed that the succinimide ring is not always an "innocent" leaving group. Side reactions involving the ring-opening of the succinimide moiety can occur, leading to unintended modifications of the target biomolecule. proteomexchange.org The extent of this side reaction can be dependent on the specific lysine residue being targeted. proteomexchange.org
The following table summarizes the reactivity profile of the NHS ester moiety in a biological context.
| Target Functional Group | Residue/Molecule | Reaction Type | Product Linkage | Notes |
| Primary Amine | Lysine, Protein N-terminus | Acylation | Amide | Primary and intended reaction. Efficient at neutral to slightly basic pH. |
| Hydroxyl Group | Tyrosine, Serine, Threonine | Acylation (Side Reaction) | Ester | Can be facilitated by adjacent histidine residues. researchgate.netnih.gov |
| Water | - | Hydrolysis (Side Reaction) | Carboxylic Acid | Rate increases with pH, reducing conjugation efficiency. escholarship.org |
| Target Amine | Lysine | Ring-Opening (Side Reaction) | N-succinamide derivative | Unintended modification from the leaving group. proteomexchange.org |
Chemoselectivity and Bioorthogonality of the Azide Group
The azide group is the cornerstone of the bioorthogonal character of this compound. Organic azides are exceptionally rare in native biological systems and exhibit remarkable stability and inertness toward the vast majority of biological functional groups, including amines, thiols, and hydroxyls. nih.govnih.gov This lack of reactivity prevents nonspecific labeling of biomolecules and ensures that the azide handle remains available for its specific ligation partner.
The azide group's reactivity is reserved for highly specific, bioorthogonal reactions, most notably:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A cornerstone of "click chemistry," this reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a Cu(I) source. nih.gov It forms a highly stable triazole linkage. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctyne derivatives (e.g., DBCO, BCN). acs.org The ring strain enables the cycloaddition to proceed efficiently without a catalyst. acs.org
Staudinger Ligation : This reaction occurs between an azide and a specifically engineered triarylphosphine, resulting in a stable amide bond. nih.gov
The azide's inertness in biological milieu, combined with its high reactivity towards specific, non-native functional groups like alkynes, defines its chemoselectivity and bioorthogonality. nih.gov Studies have demonstrated the stability of azides in cell lysates and their successful use in multi-step labeling procedures within living cells and organisms. nih.govnih.gov
The table below outlines the specific reactivity of the azide functional group.
| Reaction Type | Reaction Partner | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (+ Cu(I) catalyst) | Fast kinetics, forms a stable triazole. Requires a copper catalyst. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, suitable for live-cell applications. acs.org |
| Staudinger Ligation | Engineered Phosphine | Forms a native amide bond. Generally slower kinetics than click chemistry. nih.gov |
Orthogonality in Practice
The separate and non-interfering reaction profiles of the NHS ester and the azide group confer true orthogonality to this compound. A typical workflow involves the initial reaction of the NHS ester with a primary amine on a target molecule. After this first reaction and removal of excess reagent, the azide-modified molecule can be introduced into a complex biological system. The azide group will not react with the surrounding biomolecules but will selectively ligate with a molecule bearing a corresponding alkyne or phosphine tag. This two-step, mutually exclusive reactivity allows for precise, multi-stage molecular construction in complex environments.
Advanced Applications of N 2 Azidoacetyl Succinimide in Bioconjugation and Chemical Biology
Biomolecule Labeling and Functionalization Strategies
The ability to selectively introduce an azide (B81097) group onto biomolecules has opened up numerous possibilities for their study and manipulation. N-(2-Azidoacetyl)succinimide serves as a key reagent in this "tag-and-modify" approach, where the initial tagging with the azide group is followed by a highly specific ligation reaction to introduce a probe or another molecule of interest. acs.org
Covalent Modification of Proteins and Peptides
The N-hydroxysuccinimide ester moiety of this compound reacts readily with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins and peptides, forming stable amide bonds. smolecule.comresearchgate.net This reaction provides a straightforward method for introducing an azide group onto the protein surface. Once the protein is "azido-tagged," it can be subjected to click chemistry reactions to attach a wide variety of functionalities. smolecule.com This strategy has been employed for:
Fluorescent Labeling: Attaching fluorescent dyes for imaging and tracking proteins within cells or in complex biological mixtures. smolecule.com
Biotinylation: Introducing biotin (B1667282) tags for affinity purification and detection using streptavidin-based assays. ucl.ac.uk
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins. researchgate.net
Immobilization: Attaching proteins to solid supports for applications such as proteomics and diagnostics. researchgate.net
This method offers a significant advantage over traditional labeling techniques by providing a bioorthogonal handle that does not interfere with the native biological activity of the protein. uliege.be
Attachment to Nucleic Acids and Oligonucleotides
While less common than protein modification, this compound can be used to functionalize nucleic acids and oligonucleotides that have been synthesized with primary amine modifications. smolecule.comoup.com Oligonucleotides can be synthesized with amino-modified linkers at either the 3' or 5' end, or even internally. These primary amines can then be targeted by the NHS ester of this compound to introduce an azide group. oup.com This allows for the subsequent attachment of various labels or functional groups via click chemistry, facilitating studies on gene expression, genome dynamics, and the development of nucleic acid-based diagnostics and therapeutics. acs.org
Derivatization of Carbohydrates and Glycans
This compound is a key reagent in the synthesis of azido-functionalized monosaccharides, which are crucial for the study of glycans. nih.govspringernature.com By reacting this compound with aminosugars like glucosamine, mannosamine (B8667444), or galactosamine, the corresponding N-azidoacetyl derivatives can be synthesized. nih.govillinois.edu These azido-sugars can then be used in several ways:
Direct conjugation: The synthesized azido-sugars can be used as building blocks in the chemical synthesis of complex glycans and glycoconjugates. springernature.com
Metabolic labeling: Peracetylated versions of these azido-sugars, which are more cell-permeable, can be fed to cells and incorporated into their natural glycan biosynthesis pathways. lumiprobe.comjenabioscience.com This results in the display of azide-functionalized glycans on the cell surface. lumiprobe.comjenabioscience.com
These azide-modified glycans serve as chemical reporters that can be visualized or manipulated using click chemistry, providing powerful tools to study glycan trafficking, function, and their roles in disease. caymanchem.comnih.gov
Engineering of Lipids and Cell Membrane Components
The modification of lipids and cell membrane components with this compound allows for the introduction of bioorthogonal handles into the lipid bilayer. This can be achieved by reacting the NHS ester with lipids containing a primary amine head group, such as phosphatidylethanolamine. nih.gov The resulting azido-functionalized lipids can then be incorporated into liposomes or cell membranes. nih.gov This strategy enables:
Liposome functionalization: Attaching targeting ligands, drugs, or imaging agents to the surface of liposomes for drug delivery applications. nih.gov
Cell surface engineering: Modifying the surface of living cells to study membrane dynamics and cell-cell interactions. acs.orgfrontiersin.org
Lipid trafficking studies: Tracking the movement and localization of specific lipids within the cell. researchgate.net
Metabolic Glycoengineering and Cell Surface Remodeling
Metabolic glycoengineering is a powerful technique that exploits the cell's own biosynthetic machinery to introduce unnatural, chemically-tagged sugars into cellular glycans. acs.orgfrontiersin.org This approach allows for the remodeling of the cell surface with bioorthogonal functional groups, enabling a wide range of applications in chemical biology. frontiersin.org
Synthesis and Application of Azido-Sugars via this compound (e.g., N-(2-Azidoacetyl)mannosamine, N-(2-Azidoacetyl)galactosamine)
This compound is instrumental in the synthesis of key azido-sugar precursors for metabolic glycoengineering. nih.govnih.gov The reaction of this compound with D-mannosamine or D-galactosamine yields N-(2-Azidoacetyl)mannosamine (ManNAz) and N-(2-Azidoacetyl)galactosamine (GalNAz), respectively. nih.govillinois.edu To enhance cell permeability, these compounds are often used in their peracetylated forms, Ac4ManNAz and Ac4GalNAz. caymanchem.comchemicalbook.com
Once inside the cell, cellular esterases remove the acetyl groups, and the azido-sugars are processed by the glycan biosynthetic pathways. nih.govchemicalbook.com For instance, ManNAz is a precursor in the sialic acid biosynthesis pathway and becomes incorporated into sialoglycans on the cell surface. acs.orgnih.govbiosynth.com Similarly, GalNAz can be incorporated into O-glycans. jenabioscience.comtandfonline.com
The presence of the azide group on the cell surface provides a handle for subsequent bioorthogonal reactions. acs.orgscience.gov This has been utilized for:
Cell imaging: Attaching fluorescent probes to visualize the distribution and dynamics of specific glycan populations. nih.gov
Proteomics: Enriching and identifying glycoproteins from complex mixtures. lumiprobe.com
Targeted drug delivery: Attaching drug-loaded nanoparticles or liposomes to azide-labeled cancer cells. nih.govnih.gov
Studying mechanotransduction: Attaching microbubbles to azide-tagged sialoglycans to apply mechanical forces to the cell surface. nih.gov
The ability to remodel the cell surface with these chemical reporters has provided unprecedented opportunities to study and manipulate cellular processes in living systems. acs.org
Research Findings on Azido-Sugar Applications
| Application | Azido-Sugar Used | Key Finding | Reference |
| Cancer Cell Labeling | N-azidoacetylgalactosamine (GalAz) | GalAz showed higher labeling efficiency in HepG2 hepatocellular carcinoma cells at lower concentrations compared to N-azidoacetylmannosamine (ManAz). | nih.govillinois.edu |
| Glycoprotein Analysis | Tetraacetylated N-Azidoacetyl-mannosamine (Ac4ManNAz) | Enables metabolic labeling of glycoproteins in vivo, which can then be detected via click chemistry for analysis. | lumiprobe.com |
| Cellular Trafficking | N-Azidoacetyl-D-galactosamine (Ac4GalNAz) | Used for metabolic labeling to study the cellular trafficking of labeled proteins. | caymanchem.com |
| Mechanobiology | Azide-functionalized sialoglycans | Allowed for the attachment of DBCO-functionalized microbubbles to study the mechanical properties and mechanoregulatory roles of sialoglycans. | nih.gov |
Selective Labeling of Cellular Subpopulations and Tissue Types
The use of this compound to synthesize azido-sugar precursors, such as N-azidoacetylmannosamine (ManNAz) and its acetylated form (Ac4ManNAz), facilitates the metabolic labeling of glycans on cell surfaces. nih.govnih.gov This process, known as metabolic glycoengineering, allows for the selective tagging and subsequent visualization or modulation of distinct cell populations and tissues. nih.govacs.org
Research has demonstrated that this technique can be applied to a variety of cell types. For instance, bone marrow-derived dendritic cells (BMDCs) incubated with Ac4ManNAz successfully incorporated azido (B1232118) groups onto their cell membranes. nih.gov Subsequent reaction with a dibenzocyclooctyne (DBCO)-conjugated fluorophore, DBCO-Cy5, confirmed the presence of these chemical tags. nih.gov A study on dendritic cells revealed that the subpopulation of cells that incorporated the azido label (Cy5+) also showed significantly higher expression levels of activation markers like CD86 and MHCII compared to the unlabeled (Cy5−) subpopulation. nih.gov This method has proven applicable to mesenchymal stem cells (MSCs), T cells, and various cancer cell lines, including breast cancer (4T1), colon cancer (LS174T), and glioblastoma (GL261), enabling the generation of chemically tagged extracellular vesicles (EVs) from these parent cells. nih.gov
Beyond cultured cells, metabolic labeling has shown tissue selectivity in vivo. acs.org The systemic administration of azido-sugar precursors derived from this compound leads to their incorporation into cell-surface glycans in living animals. acs.org This incorporation can be tissue-dependent; for example, N-propanoyl-d-mannosamine demonstrated broad incorporation into cellular glycoproteins across various tissues. acs.org In other studies, tissue-selective labeling was observed with higher incorporation of azido-glycans in the liver. vulcanchem.com Furthermore, this strategy has been leveraged for tumor-specific labeling. By designing "pro-metabolite" azido-sugars that are selectively activated by enzymes overexpressed in tumors, researchers can achieve targeted labeling of cancer tissue. acs.org For example, N-azidoacetylgalactosamine (GalAz) has been shown to outperform ManAz in the metabolic labeling of HepG2 hepatocellular carcinoma tumors in vivo, leading to enhanced accumulation of DBCO-conjugated imaging agents and therapeutics in the tumor. nih.govillinois.edu
Table 1: Examples of Selective Cellular and Tissue Labeling
| Target Cell/Tissue | Azido-Sugar Precursor | Key Finding | Reference(s) |
|---|---|---|---|
| Dendritic Cells (DCs) | Ac4ManNAz | Azido-labeled subpopulation showed increased expression of activation markers (CD86, MHCII). | nih.gov |
| Hepatocellular Carcinoma (HepG2) | GalAz | GalAz showed higher labeling efficiency and faster kinetics than ManAz at lower concentrations. | nih.govillinois.edu |
| Various Cancer Cell Lines (4T1, LS174T, etc.) | Ac4ManNAz | Parent cells secrete azido-tagged extracellular vesicles (EVs) after metabolic labeling. | nih.gov |
| Mouse Liver | Azido-glycans | Demonstrated tissue-selective labeling with high incorporation in the liver. | vulcanchem.com |
| Tumor Tissue (in vivo) | GalAz | GalAz-mediated labeling improved tumor accumulation of DBCO-Cy5. | nih.gov |
Mechanistic Insights into Unnatural Sugar Incorporation into Glycans
The utility of this compound in metabolic labeling stems from its role in creating unnatural sugar analogues that can be processed by the cell's own biosynthetic machinery. nih.govnih.gov The process begins with the synthesis of an azido-sugar, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalAz), by reacting the corresponding amino-sugar with this compound. nih.govnih.gov These precursors, often used in their acetylated forms (e.g., Ac4ManNAz) to improve cell permeability, are taken up by cells. nih.govacs.org
Once inside the cell, the acetyl groups are removed, and the azido-sugar enters the relevant metabolic pathway. rsc.org For example, ManNAz is converted into azido-sialic acid. rsc.orgresearchgate.net This unnatural, azide-bearing monosaccharide is then incorporated into growing glycan chains on proteins and lipids by glycosyltransferases in the Golgi apparatus. ucl.ac.uk The result is the expression of glycoproteins and glycolipids decorated with azide groups on the cell surface membrane. nih.govnih.gov Because this process leverages the cell's natural metabolic pathways, it effectively remodels the cell surface with a chemical handle that is bioorthogonal, meaning it does not interfere with native biological processes. acs.orgresearchgate.net This mechanism also extends to the formation of extracellular vesicles (EVs), which bud off from the cell membrane and thus inherit the azide-tagged glycans from their parent cells. nih.govnih.gov
Development of Molecular Probes for Research Applications
The introduction of the azide group onto biomolecules via precursors synthesized from this compound is the first step in a two-step labeling strategy. google.com The second step involves reacting the azide with a probe containing a complementary bioorthogonal reactive group, most commonly a strained alkyne such as dibenzocyclooctyne (DBCO), via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry". nih.govnih.govgoogle.com This reaction is highly efficient and can be performed in living systems without the need for a toxic copper catalyst. acs.org
Fluorescent Imaging Probes and Live-Cell Visualization
A primary application of this two-step strategy is in fluorescence imaging. smolecule.com By attaching a fluorescent dye to a DBCO moiety, researchers can create fluorescent probes that specifically bind to azide-labeled cells and biomolecules. nih.gov For example, DBCO-Cy5 is a commonly used red-fluorescent probe for detecting azide-tagged glycans on the surface of live cells. nih.govnih.govgoogle.com
This method enables the direct visualization of cellular structures and dynamic processes. Live-cell imaging using confocal laser scanning microscopy (CLSM) has been used to confirm the successful metabolic labeling of various cells, including dendritic cells, cancer cells, and MSCs, which show bright fluorescence on their membranes after incubation with an azido-sugar and a DBCO-fluorophore. nih.govnih.gov This technique is not limited to a single color; a variety of fluorescent probes with different emission spectra can be used for multi-color imaging experiments. rsc.org The ability to fluorescently tag specific cell populations in a living organism provides a powerful tool for tracking cell fate, migration, and interactions in vivo. researchgate.netgoogle.com
Table 2: Fluorescent Probes for Detecting Azide-Labeled Biomolecules
| Probe | Reactive Group | Fluorophore | Application | Reference(s) |
|---|---|---|---|---|
| DBCO-Cy5 | DBCO | Cy5 (Far-Red) | Live-cell imaging, in vivo tumor labeling, EV detection | nih.govnih.govgoogle.com |
| DBCO-Cy3 | DBCO | Cy3 (Orange) | Detection of azido-groups on extracellular vesicles | nih.gov |
| DIBO488 | DIBO | Alexa Fluor 488 (Green) | Multi-labeling of glycoconjugates in live cells | rsc.org |
| COA-1 | Cyclooctyne (B158145) | Custom | Intracellular multi-color labeling | rsc.org |
Affinity-Based Probes for Target Identification
The azide group installed using this compound derivatives can also be used to create affinity-based probes for identifying unknown molecular targets of bioactive compounds. rsc.orgnih.gov In this approach, a bioactive molecule of interest is modified to include a reactive handle, while an affinity tag (like biotin) is attached to a separate molecule with a complementary reactive group.
By metabolically incorporating azides into cellular proteins, these proteins can then be captured using a probe containing both a strained alkyne and an affinity tag (e.g., DBCO-biotin). smolecule.com The "click" reaction covalently links the probe to the azide-modified protein. smolecule.com Following cell lysis, the biotinylated proteins can be isolated from the complex cellular mixture using streptavidin-coated beads. smolecule.com The captured proteins can then be identified using techniques like mass spectrometry. This strategy allows for the identification of proteins that are actively synthesized or modified under specific cellular conditions, providing insights into cellular metabolism and drug-target interactions. rsc.orgscience.gov
Design Principles for Multifunctional Bioconjugation Probes
The power of using this compound-derived azides lies in the modularity it imparts to probe design. researchgate.net The azide serves as a universal chemical handle that can be conjugated to a wide array of functional moieties through click chemistry. acs.org This modular design is a key principle for creating multifunctional probes for advanced applications.
A multifunctional probe can be designed with several key components:
A Bioorthogonal Reactive Group: Typically a strained alkyne (e.g., BCN, DBCO) to react with the azide. acs.orgacs.org
A Reporter Moiety: Such as a fluorophore for imaging or a radioisotope for PET scanning. acs.org
An Effector Moiety: This could be a therapeutic drug for targeted delivery, a photosensitizer for photodynamic therapy, or a cytokine to modulate an immune response. nih.gov
A Targeting Ligand (optional): To provide an additional layer of specificity for a particular cell surface receptor.
This plug-and-play approach allows researchers to easily swap components to create a diverse library of probes tailored for specific research questions. For example, azido-labeled dendritic cells have been conjugated with DBCO-modified cytokines (like IL-15) to enhance their T-cell priming ability for cancer vaccines. nih.gov This demonstrates how a simple chemical tag can be used to attach complex biological effectors directly to a cell surface in a targeted manner.
Functionalization of Nanomaterials and Interfaces for Biomedical Research
The principles of azide-based bioconjugation extend beyond soluble molecules to the functionalization of material surfaces and nanomaterials. mdpi.com Introducing azide functionalities onto these surfaces allows for their subsequent modification with biomolecules, drugs, or targeting ligands, creating advanced materials for biomedical applications. rsc.orgnih.gov this compound can be used in the synthesis of azide-bearing molecules that are then grafted onto these surfaces.
For example, silica (B1680970) nanoparticles have been functionalized with polymer brushes containing azide groups, which were then used to attach boronic acid ligands via a click reaction for the specific capture of glycoproteins. mdpi.com In another application, the surfaces of solid supports for microarrays are functionalized with reactive groups like N-Hydroxysuccinimide (NHS) esters, which can then be reacted with azide-containing linkers to prepare the surface for capturing specific biological entities. google.com
This strategy is particularly powerful in the development of drug delivery systems and vaccines. rsc.org Nanoparticles, such as those made from PLGA, can be coated with membranes from azide-labeled cells to create biomimetic nanoparticles. rsc.org These azide-functionalized nanoparticles can then be conjugated with other molecules. rsc.org Researchers have also created injectable hydrogels by crosslinking azido-tagged extracellular vesicles (EVs) with DBCO-bearing polyethylene glycol (PEG). nih.gov These hydrogels can serve as a long-term depot for vaccines, slowly releasing their contents and attracting immune cells over time. nih.gov
Exploration in Targeted Delivery Systems and Molecular Vectors
The N-hydroxysuccinimide (NHS) ester of azidoacetic acid, this compound, serves as a critical reagent for installing the bioorthogonal azide group onto biomolecules. Its primary utility lies in its ability to react efficiently with primary amines, such as the lysine residues in proteins or amine-modified small molecules, forming stable amide bonds. smolecule.com This reaction introduces an azide handle that can subsequently be used in highly specific "click chemistry" reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This two-step strategy underpins many advanced applications in the development of targeted delivery systems and molecular vectors, allowing for the precise conjugation of therapeutic or imaging agents to specific biological targets. google.comnih.govacs.org
The core principle involves pre-targeting a cell or tissue of interest with an azide group, followed by the administration of a molecule carrying a complementary strained alkyne, such as dibenzocyclooctyne (DBCO). nih.govacs.org This bioorthogonal ligation strategy has been explored for its potential in enhancing therapeutic efficacy and reducing off-target effects. acs.orgacs.org
Construction of Drug-Delivery Vehicles
This compound is instrumental in the synthesis of precursors for metabolic glycoengineering, a technique used to display azide groups on cell surfaces. nih.govillinois.edu For example, it is used to synthesize N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalAz) from their respective amine-containing monosaccharides. nih.govillinois.edu These azido-sugars, once administered, are metabolized by cells and integrated into cell-surface glycans, effectively decorating the cell membrane with chemical handles. nih.govnih.gov
This cell-surface engineering allows for the targeted delivery of drugs. Researchers have synthesized drug conjugates bearing a DBCO moiety. These DBCO-drug conjugates can then be administered and will selectively bind to the azide-labeled cells via the SPAAC reaction. google.comnih.gov
Research Findings:
Targeting Hepatocellular Carcinoma: Studies have compared the efficiency of GalAz and ManAz for labeling HepG2 hepatocellular carcinoma cells. GalAz demonstrated higher labeling efficiency, leading to significantly improved tumor accumulation of a DBCO-doxorubicin conjugate. nih.gov
Targeting Triple-Negative Breast Cancer: A strategy for triple-negative breast cancer involves the metabolic labeling of cancer cells with azides, followed by the delivery of a DBCO-doxorubicin conjugate featuring a cathepsin B-cleavable linker. google.com This approach aims to enhance the anticancer efficacy of the drug specifically at the tumor site.
Adipocytes as Drug Depots: Primary adipocytes can be metabolically labeled with azido groups using azido-sugars synthesized via this compound. researchgate.netnih.gov These azido-labeled fat cells, when grafted to a surgical site after tumor resection, can capture circulating DBCO-conjugated drugs like DBCO-platin. researchgate.netnih.gov The conjugated drug can then be gradually released to act on any remaining cancer cells, potentially preventing recurrence. researchgate.net This creates a "targetable and refillable" drug depot. researchgate.netnih.gov
| Target Cell/Tissue | Azido-Sugar Precursor (Synthesized from this compound) | DBCO-Conjugated Cargo | Research Outcome | Reference |
|---|---|---|---|---|
| HepG2 Hepatocellular Carcinoma | N-azidoacetylgalactosamine (GalAz) | DBCO-doxorubicin | Enhanced tumor accumulation and targeting of the therapeutic agent. | nih.gov |
| Triple-Negative Breast Cancer (MDA-MB-231) | Trigger-activatable N-(2-azidoacetyl) mannosamine precursor | DBCO-Val-Cit-doxorubicin | Selective labeling of cancer cells with azides to improve tumor accumulation and anticancer efficacy. | google.com |
| Primary Adipocytes (for Breast Cancer Recurrence Prevention) | Tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz) | DBCO-platin | Created a drug depot at the surgical site that captured the drug and inhibited tumor recurrence. | researchgate.netnih.gov |
Modification of Cellular and Viral Vectors
The versatility of this compound extends to the modification of more complex biological entities, turning them into targeted vectors for therapeutic or research purposes. This involves engineering the surfaces of cells or even extracellular vesicles (EVs).
Cellular and Sub-Cellular Vector Modifications:
Dendritic Cell (DC) Vaccines: Metabolic glycan labeling with Ac₄ManNAz (synthesized using this compound) has been used to immobilize the membrane of dendritic cells. nih.gov This labeling also enables the targeted conjugation of DBCO-modified immunostimulatory cytokines, such as IL-2 and IL-15, directly onto the DC surface. nih.gov This approach was shown to enhance the proliferation of antigen-specific T cells, suggesting a potential improvement for DC-based cancer vaccines. nih.gov
Extracellular Vesicle (EV) Hydrogels: EVs can be metabolically tagged with azido groups by culturing their parent cells with Ac₄ManNAz. nih.gov These azido-EVs can then be cross-linked with DBCO-bearing polyethylene glycol (PEG) to form an injectable hydrogel. nih.gov Such a hydrogel can act as a stable, in-situ-forming depot for sustained release, for instance in vaccine applications, and was shown to attract immune cells in vivo. nih.gov
Live Cell Surface DNA Modification: While not always directly involving this compound, related strategies highlight the power of cell surface engineering. One method uses metabolic integration of azido groups into cell surface oligosaccharides, which are then conjugated to phosphine-modified oligonucleotides via the Staudinger ligation. nih.gov This allows for the attachment of DNA to live cell surfaces, creating new binding properties and enabling the manipulation of cell-cell interactions. nih.govrcpcm.ru
| Vector | Modification Strategy | Conjugated Molecule | Application/Finding | Reference |
|---|---|---|---|---|
| Dendritic Cells (DCs) | Metabolic labeling with Ac₄ManNAz to display azide groups. | DBCO-IL-15 / DBCO-IL-2 | Enhanced T-cell proliferation for improved cancer vaccine efficacy. | nih.gov |
| Extracellular Vesicles (EVs) | Metabolic labeling of parent cells with Ac₄ManNAz to produce azido-EVs. | DBCO-PEG (cross-linker) | Formation of an injectable, stable hydrogel for use as a depot vaccine. | nih.gov |
| Live Cells (General) | Metabolic labeling to introduce surface azides. | Phosphine-Oligonucleotides (via Staudinger ligation) | Attachment of DNA to cell surfaces to control cell-cell interactions. | nih.gov |
Assembly of Molecular Imaging Probes
The same pre-targeting strategy used for drug delivery is highly effective for molecular imaging. By labeling specific cell populations with azides, researchers can achieve targeted visualization in vitro and in vivo.
This compound is used to prepare the azido-sugar precursors that enable this process. illinois.edursc.org Following metabolic labeling, a DBCO-conjugated imaging agent, such as a fluorophore like Cy5 or a background-free fluorescent probe, is introduced. google.comnih.govresearchgate.netrsc.org The subsequent click reaction ensures that the imaging signal is localized specifically to the cells of interest.
Examples in Molecular Imaging:
In Vivo Tumor Labeling: After treating mice with an activatable azido-sugar precursor, the subsequent intravenous injection of DBCO-Cy5 allowed for selective tumor labeling and imaging. google.com
Targeting Adipocytes In Vivo: Primary adipocytes labeled with azides and grafted into mice showed significantly higher accumulation of intravenously injected DBCO-Cy5 compared to control adipocytes, demonstrating successful in vivo targeting and imaging. researchgate.netnih.gov
Tracking Extracellular Vesicles: Azido-labeled EVs were conjugated with DBCO-Cy5 to study their stability and distribution in vivo after being formulated into a hydrogel. nih.gov
Multi-Color Labeling: The azide group can be targeted by a variety of alkyne-probes, enabling multi-color and sequential labeling experiments in live cells for complex biological studies. rsc.org
This approach provides a powerful tool for tracking cells, understanding the biodistribution of molecular vectors, and confirming the successful targeting of delivery systems before the therapeutic payload is administered. rsc.orgresearchgate.net
Methodological Considerations and Challenges in Research Utilizing N 2 Azidoacetyl Succinimide
Reaction Kinetics and Efficiency in Bioorthogonal Ligations
N-(2-Azidoacetyl)succinimide serves as a crucial reagent for introducing an azide (B81097) chemical handle onto biomolecules, most commonly by reacting with primary amines. The true measure of its utility, however, lies in the kinetics and efficiency of the subsequent bioorthogonal ligation of this azide group. The azide participates in several "click chemistry" reactions, with the most prominent in biological applications being the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The SPAAC reaction is favored in biological settings, particularly for in vivo labeling, because it eliminates the need for a cytotoxic copper catalyst that is required for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org However, this advantage comes at the cost of reaction speed, as SPAAC reactions are generally about 100 times slower than their CuAAC counterparts. acs.org The kinetics of SPAAC are rapid enough to be highly effective, with second-order rate constants that make it a preferred choice for many biological applications. acs.org For instance, the reaction between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), proceeds quickly under physiological conditions, leading to the formation of a stable triazole linkage. acs.org
Under certain circumstances, such as when the cyclooctyne partner is at a low concentration or reaction times are extended, the Staudinger ligation can emerge as a competing reaction pathway. acs.org The classical Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) and is generally considered a "slow" bioconjugation reaction compared to the "fast" SPAAC pathway. acs.org The efficiency of the desired SPAAC ligation is therefore dependent on maintaining conditions that kinetically favor this pathway over potential alternatives.
Table 1: Comparison of Relevant Bioorthogonal Reaction Kinetics
| Reaction Type | Reactants | Typical Rate Constant (M⁻¹ s⁻¹) | Catalyst Required for Bio-applications? | Key Features |
|---|---|---|---|---|
| CuAAC | Terminal Alkyne + Azide | ~10² - 10³ | Yes (Copper I) | Fast and efficient, but copper toxicity is a concern for in vivo use. acs.org |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | ~10⁻¹ - 10¹ | No | Bioorthogonal and catalyst-free, but slower than CuAAC and reagents can be bulky. acs.orgacs.org |
| IEDDA | Tetrazine + Strained Alkene/Alkyne | ~1 - 10⁶ | No | Extremely fast kinetics, among the fastest known bioorthogonal reactions. acs.org |
| Staudinger Ligation | Phosphine + Azide | Slow (relative to SPAAC/IEDDA) | No | Bioorthogonal but kinetically less favorable than modern click reactions. acs.org |
Compatibility and Performance in Diverse in vitro and in vivo Biological Systems
The utility of this compound is demonstrated by its successful application in a wide array of biological systems, both in laboratory cell cultures (in vitro) and within living organisms (in vivo). The reagent is typically used to synthesize azido-bearing molecules, such as azido-sugars, which can then be metabolically incorporated into cellular structures.
In vitro, this compound has been used to prepare N-(2-azidoacetyl)mannosamine (Ac₄ManNAz), which, when incubated with dendritic cells (DCs), leads to the surface expression of azide groups via metabolic glycan labeling. nih.gov These azide-functionalized cells can then be efficiently conjugated with molecules bearing a DBCO group, such as cytokines, via click chemistry. nih.gov However, the performance can be influenced by the stability of intermediates. For example, a succinimide (B58015) intermediate formed during the deamidation of monoclonal antibodies was found to be stable in vitro at a pH of 7 or lower but resulted in a decrease in binding affinity. nih.gov
The transition to in vivo systems introduces further complexity. While the azide handle itself is largely bioorthogonal, the properties of both the linker and the subsequent conjugation partner are critical. In studies with cynomolgus monkeys, a therapeutic monoclonal antibody with a succinimide intermediate was found to be unstable, rapidly converting to aspartic or iso-aspartic acid. nih.gov This highlights a significant difference between in vitro stability and in vivo performance. nih.gov Despite these challenges, the azide group introduced via this compound precursors has been successfully used in animal models. For example, it has been integral to cancer-selective labeling strategies in xenograft tumor models and has been used to enhance the antitumor efficacy of DC vaccines in mice. nih.govgoogle.com Conjugation of a targeting peptide to a PEG scaffold using azide-DBCO chemistry was shown to extend the peptide's blood half-life by 90-fold in an animal model of traumatic brain injury. acs.org
Table 2: Performance of Azide-Labeling Derived from this compound in Biological Systems
| System | Application | Key Finding | Reference |
|---|---|---|---|
| In Vitro (Dendritic Cells) | Metabolic glycan labeling for cytokine conjugation. | Successful surface expression of azides enabling efficient DBCO-cytokine conjugation. | nih.gov |
| In Vitro (Monoclonal Antibody) | Stability study of a succinimide intermediate. | Intermediate was stable at pH ≤7 but led to decreased binding affinity. | nih.gov |
| In Vivo (Cynomolgus Monkey) | Pharmacokinetic study of a modified monoclonal antibody. | The succinimide intermediate was unstable and rapidly converted to other species. | nih.gov |
| In Vivo (Mouse Tumor Model) | Cancer-selective labeling and targeted therapy. | Enabled targeted drug delivery and was effective in xenograft and metastatic tumor models. | google.com |
| In Vivo (Mouse Vaccine Model) | Enhancing dendritic cell vaccine efficacy. | In vivo conjugation of cytokines to azide-labeled DCs improved T cell response. | nih.gov |
| In Vivo (Mouse TBI Model) | Pharmacokinetics of a peptide-PEG conjugate. | Azide-DBCO conjugation significantly extended the blood half-life of the peptide. | acs.org |
Addressing Potential Side Reactions and Minimizing Off-Target Modifications
A central tenet of bioorthogonal chemistry is the minimization of side reactions and off-target modifications. While the azide group is exceptionally non-reactive within biological systems, the process of its introduction using this compound and its subsequent ligation are not without potential challenges.
The N-hydroxysuccinimide (NHS) ester of this compound is highly reactive toward primary amines, but it can also undergo hydrolysis, especially at higher pH values. Furthermore, if not carefully controlled, it could potentially react with other nucleophiles. A more significant concern arises from the stability of intermediates and the conditions of subsequent ligations. Research on a succinimide intermediate on a monoclonal antibody revealed its instability in vivo, where it rapidly degraded. nih.gov Such instability can be considered a side reaction that prevents the intended downstream application.
During the bioorthogonal ligation step, the primary reaction (e.g., SPAAC) may compete with other, less favorable reactions. As noted, the Staudinger ligation can occur alongside SPAAC if reaction conditions are not optimized. acs.org Furthermore, the reagents used in the ligation can cause off-target effects. The bulky and hydrophobic nature of cyclooctyne reagents like DBCO, which are necessary for SPAAC, can lead to nonspecific binding or altered pharmacokinetics. acs.org For instance, a comparative study found that while azide-DBCO conjugation improved blood half-life, the resulting conjugates showed longer retention in off-target organs like the liver, kidney, and spleen compared to conjugates made with maleimide (B117702) chemistry. acs.org Researchers actively address these issues by carefully designing experiments, for example, by co-culturing modified cells with non-specific cells to test for off-target activation. nih.gov
Table 3: Potential Side Reactions and Mitigation Strategies
| Potential Issue | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| NHS Ester Hydrolysis | The succinimide ester can react with water, inactivating the reagent before it binds to the target amine. | Perform reactions in appropriate buffers (typically pH 7.0-8.0) and use the reagent promptly after preparation. | manuals.plus |
| Succinimide Intermediate Instability | The succinimide ring formed in certain protein modifications can be unstable in vivo, leading to rapid conversion. | Evaluate modifications in serum or the intended biological environment, not just in vitro buffers. | nih.gov |
| Competing Staudinger Ligation | The azide can react with phosphines in a competing reaction to SPAAC. | Ensure high concentration and reactivity of the strained alkyne to kinetically favor the SPAAC pathway. | acs.org |
| Off-Target Organ Accumulation | Hydrophobic cyclooctyne-conjugated molecules may accumulate non-specifically in organs like the liver and spleen. | Compare different conjugation chemistries; optimize the overall construct to improve clearance profiles. | acs.org |
Strategies for Purification and Rigorous Characterization of Bioconjugates
Following the successful conjugation of a biomolecule functionalized with an azide group derived from this compound, rigorous purification and characterization are paramount to ensure the product's identity, purity, and functionality. The specific methods employed depend on the nature of the biomolecule and the attached partner.
Purification Strategies: Purification aims to remove unreacted starting materials, byproducts, and any products of side reactions. For the initial this compound reagent itself, purification can be achieved through recrystallization from a solvent system like dichloromethane/hexane to yield a pure solid. google.com For the resulting bioconjugates, chromatographic techniques are standard. Size-exclusion chromatography (SEC), often using desalting columns like PD-10, is widely used to separate large, labeled biomolecules (e.g., proteins, PEG scaffolds) from smaller, unreacted molecules like excess dye or linkers. acs.org Hydrophobic Interaction Chromatography (HIC) is another powerful method used to separate proteins based on hydrophobicity, which can effectively resolve molecules with different modifications, such as a stable succinimide intermediate from its native and degraded forms. nih.gov
Characterization Techniques: A combination of analytical techniques is required to confirm the successful synthesis and conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the initial this compound reagent and its precursors. google.com
Mass Spectrometry (MS): Low-resolution (LRMS) and high-resolution mass spectrometry, often coupled with liquid chromatography (LC/MS/MS), are indispensable for confirming the mass of the final bioconjugate, thereby verifying the successful addition of the desired moiety. nih.govgoogle.com
UV-Vis Absorbance Spectroscopy: This technique is useful for quantifying the components of a conjugate, especially when one of the components is a fluorescent dye or has a unique absorbance profile. acs.org
Gel Electrophoresis: Techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can provide a visual confirmation of conjugation by showing a shift in the molecular weight of a protein or peptide after modification. acs.org
Table 4: Common Purification and Characterization Methods for Bioconjugates
| Method | Purpose | Example Application | Reference |
|---|---|---|---|
| Recrystallization | Purification of the initial small molecule reagent. | Purifying synthesized this compound. | google.com |
| Size-Exclusion Chromatography (SEC) | Separation based on size; removes small unreacted molecules from large bioconjugates. | Purifying PEG conjugates after fluorescent labeling. | acs.org |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity; resolves different modification states of a protein. | Separating a succinimide intermediate of a mAb from its native form. | nih.gov |
| NMR Spectroscopy | Structural confirmation of small molecules. | Characterizing the structure of this compound. | google.com |
| Mass Spectrometry (LC/MS) | Precise mass determination to confirm conjugation. | Confirming the identity of modified proteins and peptides. | nih.gov |
| Gel Electrophoresis (PAGE) | Visualizing mass shifts post-conjugation. | Comparing the size of PEG before and after peptide conjugation. | acs.org |
Emerging Trends and Future Research Directions
Development of Novel Orthogonal Reactivity Partners for Azide (B81097) Conjugation
The azide group, introduced by reagents like N-(2-Azidoacetyl)succinimide, is a cornerstone of bioorthogonal chemistry. While its reactions with phosphines (Staudinger ligation) and alkynes (Azide-Alkyne Cycloaddition) are well-established, current research is intensely focused on discovering new reaction partners to expand the bioorthogonal toolkit. mdpi.comacs.org The primary goals are to enhance reaction kinetics, improve biocompatibility, and establish mutually orthogonal systems that allow for simultaneous, multi-target labeling. acs.orgnih.gov
The Staudinger ligation was the first bioorthogonal reaction developed, forming a stable amide bond between an azide and a modified triarylphosphine. mdpi.com However, it often suffers from slow reaction rates and the phosphine (B1218219) reagents can be susceptible to air oxidation. acs.orgacs.orgacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers much faster kinetics, but the requisite copper catalyst can be toxic to living systems, limiting its in vivo applications. mdpi.comacs.org
This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes to react with azides without a toxic metal catalyst. mdpi.comacs.org SPAAC has become a workhorse in the field, but challenges related to the stability and hydrophobicity of some cyclooctynes remain. mdpi.comrsc.org Consequently, the field is exploring alternatives that offer different reactivity profiles.
Emerging partners for azides include:
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction involves the coupling of strained alkynes with nitrones. nih.gov Computational studies have been instrumental in understanding and optimizing the high reactivity of these partners. nih.gov
Tetrazine Ligations: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes (like trans-cyclooctene) exhibits exceptionally fast reaction rates, often orders of magnitude faster than SPAAC. acs.orgacs.orgkoreascience.krscispace.com A key area of interest is the development of reaction pairs that are "mutually orthogonal," meaning the azide/alkyne reaction and the tetrazine/alkene reaction can proceed in the same biological system without cross-reacting. acs.orgnih.govscispace.com This allows for the simultaneous labeling and tracking of two distinct biomolecular targets. acs.org
The development of these new partners is driven by the need for a broader range of reaction rates and specificities to tackle increasingly complex biological studies. nih.gov
Table 1: Comparison of Major Azide-Based Bioorthogonal Reactions
| Reaction Name | Reactivity Partners | Typical Rate Constant (M⁻¹s⁻¹) | Key Features |
| Staudinger Ligation | Azide + Triarylphosphine | ~0.001 - 0.01 | First bioorthogonal reaction; forms stable amide bond; slow kinetics. acs.orgacs.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | ~10 - 100 | High efficiency and regioselectivity; requires copper catalyst, which can be cytotoxic. acs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne (B158145) | ~0.1 - 1 | Copper-free; widely used in living systems; kinetics are dependent on the cyclooctyne structure. mdpi.comacs.org |
| Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation | Tetrazine + trans-Cyclooctene (TCO) | ~1,000 - 10,000+ | Extremely fast kinetics; orthogonal to azide-alkyne reactions. acs.orgacs.org |
Integration with Advanced Spectroscopic and Imaging Technologies
The small size and bio-inert nature of the azide group make it an ideal tag for advanced imaging modalities that offer high resolution and minimal perturbation to the biological system. nih.govnih.gov this compound facilitates the placement of this unique chemical reporter onto proteins and other targets, enabling their visualization with techniques that go beyond conventional fluorescence microscopy.
A significant trend is the use of the azide group as a vibrational probe. nih.govresearchgate.net The azide stretching vibration appears in a region of the infrared spectrum (~2100 cm⁻¹) that is free from interference from endogenous biomolecules, a spectral space known as the "cell-silent window". nih.gov This allows for background-free detection and imaging.
Mid-Infrared (MIR) Metabolic Imaging: Techniques like Optical Photothermal Infrared (OPTIR) spectroscopy can directly image the distribution of azide-labeled molecules in cells and tissues with high specificity and subcellular resolution (around 500 nm). nih.govnih.gov This has been used to track the synthesis and localization of lipids by incorporating azide-tagged palmitic acid. nih.gov
Raman Spectroscopy: Stimulated Raman Scattering (SRS) microscopy can also leverage the unique azide vibration for high-speed, label-free imaging of metabolic processes in living samples. researchgate.netacs.org
Beyond vibrational methods, the azide handle is crucial for advanced fluorescence applications:
Fluorogenic Probes: Researchers have designed "pro-fluorophores" that are dark or weakly fluorescent until they undergo a click reaction with an azide. rsc.org This "turn-on" response dramatically improves the signal-to-noise ratio by eliminating the need to wash away unreacted fluorescent probes, enabling more precise imaging in living cells. rsc.org
Super-Resolution Microscopy: The ability to specifically label biomolecules with small, bright, and photostable dyes via click chemistry is essential for techniques like STED and STORM, which break the diffraction limit of light to visualize cellular structures at the nanoscale.
These integrated approaches allow for dynamic, multiplexed, and high-resolution visualization of metabolic activities and molecular interactions within their native context. nih.gov
Table 2: Advanced Imaging Technologies Compatible with Azide Probes
| Technology | Probe Type | Principle of Detection | Advantages |
| Mid-Infrared (MIR) Imaging | Azide vibrational probe | Absorption of infrared light at the azide-specific frequency (~2100 cm⁻¹). nih.gov | Background-free, label-free detection; high chemical specificity. nih.govnih.gov |
| Stimulated Raman Scattering (SRS) Microscopy | Azide vibrational probe | Detection of the unique Raman scattering signal from the azide bond. researchgate.net | High-speed imaging in living cells; non-invasive. acs.org |
| Fluorogenic "Click" Imaging | Fluorogenic alkyne probe | Fluorescence activation upon CuAAC or SPAAC reaction with an azide. rsc.org | High signal-to-noise ratio; no-wash imaging; ideal for live-cell dynamics. rsc.org |
| Super-Resolution Microscopy | Azide-reactive fluorescent dyes | Covalent attachment of specialized dyes to azide-tagged biomolecules for nanoscale imaging. | Visualization of cellular structures below the diffraction limit of light. |
Refinement and Expansion of Metabolic Engineering Strategies
Metabolic glycoengineering is a powerful technique that co-opts the cell's own biosynthetic machinery to incorporate unnatural sugars bearing bioorthogonal handles, like azides, into cellular glycans. researchgate.netresearchgate.net this compound is a key reagent for synthesizing the necessary N-azidoacetyl-modified sugar precursors, such as N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalAz). nih.govnih.govillinois.edu Current research aims to refine these strategies for greater precision and to expand their scope to other classes of biomolecules.
Key areas of development include:
Improving Selectivity and Efficiency: Different cell types and metabolic pathways exhibit varying efficiencies in processing unnatural sugars. Researchers are comparing different azido-sugar precursors to determine which provide the best labeling for specific applications. For instance, studies have shown that GalAz can outperform ManNAz for labeling hepatocellular carcinoma cells, leading to more efficient tumor targeting. nih.gov
Expanding the Sugar Repertoire: Initial work focused heavily on sialic acid biosynthesis via ManNAz. nih.gov The methodology has now been successfully extended to label glycans containing fucose and GalNAc, as well as O-GlcNAc modifications on nucleocytoplasmic proteins, providing a more comprehensive view of glycosylation. nih.gov
Trigger-Activatable Precursors: To gain spatiotemporal control over labeling, scientists are developing "caged" or trigger-activatable azido-sugar derivatives. nih.gov These compounds remain inert until activated by a specific stimulus, such as an enzyme found predominantly in a target tissue (e.g., a tumor microenvironment) or by light, allowing for highly localized labeling.
Site-Specific Antibody Conjugation: Metabolic glycoengineering is being combined with protein engineering to create site-specific antibody-drug conjugates. By introducing new glycosylation sites into an antibody's constant (Fc) domain and feeding cells azido-sugar analogs, researchers can achieve precise, homogenous conjugation of drugs or imaging agents to the antibody via the engineered glycans. nih.gov
These refinements are transforming metabolic labeling from a general cell-surface tagging method into a sophisticated tool for probing specific biological pathways and constructing advanced biotherapeutics. nih.govacs.org
Computational Chemistry Approaches in Compound Design and Reaction Prediction
The experimental, trial-and-error discovery of new bioorthogonal reactions is time-consuming and resource-intensive. Computational chemistry has emerged as an indispensable tool for accelerating this process by providing deep mechanistic insights and predictive power. scispace.com These approaches are critical for designing the next generation of reactivity partners for the azide group.
Computational strategies are being applied to:
Predict Reaction Kinetics: Using models like the Distortion/Interaction (or Activation Strain) model, chemists can calculate the activation energy barriers for cycloaddition reactions. scispace.com This allows them to predict whether a given reaction between an azide and a potential partner (like a strained alkyne or alkene) will be fast enough for biological applications without having to synthesize the compounds first. nih.govscispace.com
Rational Design of Reagents: Computational studies are crucial for designing novel cyclooctynes for SPAAC. They help researchers strike the delicate balance between ring strain (which increases reactivity) and chemical stability. rsc.org These models can predict how different substituents on the cyclooctyne ring will affect its reactivity and solubility, guiding synthetic efforts toward the most promising candidates. rsc.orgnih.gov
Screening for Novel Reactions: Machine learning models are being trained on large datasets of computed reaction energies to screen vast virtual libraries of potential bioorthogonal pairs. mit.edu This data-driven approach can identify novel and structurally diverse candidate reactions, including non-azide-based chemistry, that possess promising kinetic and thermodynamic properties for bioorthogonal applications, pointing experimentalists toward fertile areas for discovery. mit.edu
By providing a fundamental understanding of what makes a reaction fast and selective, computational chemistry enables the rational design of optimized reagents and reactions, moving the field beyond the established azide-alkyne paradigm. nih.govscispace.com
Broadening the Scope of this compound Applications in Systems Biology
Systems biology aims to understand the complex interactions within biological systems on a global scale. The azide handle, installed using reagents like this compound, is a powerful enabler of systems-level analysis, particularly in the field of chemical proteomics. This approach uses the azide tag to isolate and identify entire classes of proteins from complex cellular mixtures for subsequent analysis by mass spectrometry.
The general workflow involves:
Metabolic Labeling: Cells are treated with an azide-modified metabolic precursor, such as an azido-sugar or an azido-amino acid (e.g., azidohomoalanine). This leads to the incorporation of the azide tag into newly synthesized glycoproteins or proteins. researchgate.netnih.gov
Click-Chemistry Enrichment: The cell lysate, containing thousands of proteins, is reacted with a probe that has a complementary alkyne handle and an affinity tag (like biotin). The click reaction ensures that only the azide-labeled proteins are tagged with biotin (B1667282). nih.gov
Affinity Purification and Mass Spectrometry: The biotinylated proteins are selectively captured on a streptavidin resin, separating them from the unlabeled proteome. These enriched proteins are then digested and identified using liquid chromatography-mass spectrometry (LC-MS/MS).
This strategy allows researchers to perform proteome-wide analyses that were previously intractable. For example, it can be used to specifically identify all newly synthesized proteins within a certain timeframe or to profile the entire sub-proteome of glycosylated proteins (glycoproteomics). researchgate.net Furthermore, this approach is being integrated into advanced methods like proteome-wide thermal shift assays (PISA) to globally assess how drug compounds affect protein stability and identify on-target and off-target interactions. elifesciences.org By enabling the selective capture of specific proteomes, the azide handle provides a crucial link between chemical labeling and global systems-level analysis.
Q & A
How can researchers optimize the synthesis of N-(2-Azidoacetyl)succinimide to improve yield and purity in solvent-free conditions?
Answer:
Mechanochemical synthesis, such as ball milling, offers a solvent-free approach to enhance reaction efficiency. For analogous succinimide derivatives (e.g., N-halosuccinimides), palladium-catalyzed reactions under mechanical grinding achieved yields >70% by minimizing side reactions and solvent interference . Key parameters include:
- Catalyst loading : Optimize Pd(OAc)₂ concentration (0.5–2 mol%) to balance reactivity and cost.
- Reaction time : Monitor progress via TLC or in situ IR to prevent over-functionalization.
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the azidoacetyl derivative from unreacted starting materials.
What methodological considerations are critical when using this compound as a heterobifunctional crosslinker for site-specific protein conjugation?
Answer:
The azide group enables click chemistry (e.g., strain-promoted azide-alkyne cycloaddition), while the succinimidyl ester reacts with primary amines. To ensure specificity:
- Spacer length : A short spacer (e.g., ~6 Å, as in BMPS crosslinkers) limits steric hindrance but may reduce accessibility .
- pH control : Conduct amine coupling at pH 7–9 to maximize nucleophilic attack while avoiding azide hydrolysis.
- Quenching : Add excess Tris-HCl (pH 8.0) post-conjugation to deactivate unreacted succinimidyl esters .
How does the azide group in this compound influence its stability under varying storage conditions, and what analytical methods validate degradation?
Answer:
The azide group is prone to photodegradation and thermal decomposition. Stability studies should include:
- Temperature : Store at –20°C in desiccated, amber vials to prevent azide dimerization or hydrolysis.
- UV-Vis spectroscopy : Monitor absorbance at ~210 nm (azide π→π* transitions) for degradation .
- HPLC-MS : Detect byproducts like hydrazo compounds (m/z shifts of +2–4 Da) .
What competing reaction pathways occur when this compound is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and how can side products be minimized?
Answer:
Competing pathways include:
- Succinimidyl ester hydrolysis : Forms inactive carboxylic acid, mitigated by anhydrous conditions and rapid conjugation .
- Copper-induced oxidation : Azides may oxidize to nitriles; add reductants (e.g., sodium ascorbate) to stabilize Cu(I) .
- Thiol-maleimide cross-reactivity : If thiols are present, pre-block with iodoacetamide to avoid nonspecific bonding .
How should researchers resolve contradictory data on the reactivity of this compound with cysteine versus lysine residues in complex biological matrices?
Answer:
Employ orthogonal validation techniques:
- Competitive labeling : Incubate with iodoacetamide (thiol blocker) and compare conjugation efficiency via SDS-PAGE .
- MALDI-TOF MS : Identify adducts (e.g., +266 Da for succinimide-lysine) to confirm target specificity .
- Kinetic assays : Use Ellman’s reagent to quantify free thiols pre- and post-conjugation .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound and verifying its structural integrity?
Answer:
- FT-IR : Confirm azide (2100–2150 cm⁻¹) and carbonyl (1740–1780 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign peaks for the azidoacetyl moiety (δ 3.5–4.0 ppm for CH₂N₃) and succinimide ring (δ 2.8–3.2 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C–N₃ ≈ 1.47 Å) and angles to validate geometry, though crystallization may require co-crystallization agents .
What strategies mitigate batch-to-batch variability in this compound synthesis, particularly in azide functionalization?
Answer:
- Stoichiometric control : Use a 1.2:1 molar ratio of azidoacetic acid to NHS to drive reaction completion .
- In situ monitoring : Employ Raman spectroscopy to track azide incorporation in real time .
- Quality control : Implement HPLC with a C18 column (ACN/water gradient) to ensure ≥95% purity .
How can researchers adapt this compound for bioorthogonal labeling in live-cell imaging without cytotoxicity?
Answer:
- Concentration optimization : Use ≤10 µM to minimize membrane disruption; validate via MTT assay .
- Cell-permeabilizing agents : Add saponin (0.01%) to enhance intracellular delivery without lysis .
- Quenchers : Include copper-chelating agents (e.g., BCS) in CuAAC protocols to reduce oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
